molecular formula C16H11BrFNO3S B280968 N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide

N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide

Cat. No. B280968
M. Wt: 396.2 g/mol
InChI Key: CAMNZAZSAHUYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide, also known as BON, is a chemical compound that has gained significant attention in the field of scientific research. BON is a sulfonamide derivative that possesses a unique chemical structure, making it a valuable compound for various research applications.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide involves the inhibition of specific enzymes and proteins that are involved in various physiological processes. N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of pH balance in the body. Additionally, N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been found to inhibit the activity of various kinases, which are proteins that regulate cell growth and division.
Biochemical and Physiological Effects:
N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been shown to have several biochemical and physiological effects. N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been found to possess anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been shown to possess anti-oxidant properties, which can help protect cells from oxidative damage. N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has also been found to inhibit the growth of cancer cells, making it a potential treatment option for various types of cancer.

Advantages and Limitations for Lab Experiments

N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has several advantages and limitations for lab experiments. One of the primary advantages of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide is its unique chemical structure, which makes it a valuable compound for various research applications. Additionally, N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide is its relatively high cost, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for the research of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide. One potential direction is the development of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide-based drugs for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide and its potential applications in various scientific fields. Finally, the development of more cost-effective synthesis methods for N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide could make it more accessible to researchers.

Synthesis Methods

The synthesis of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide involves a multi-step process that requires several chemical reactions. The initial step involves the conversion of 3-bromo-4-hydroxy-1-naphthol to its corresponding sulfonamide derivative using benzenesulfonyl chloride. The final step involves the introduction of a fluorine atom to the benzene ring using a fluorinating agent. The resulting product is N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide, or N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide.

Scientific Research Applications

N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary research applications of N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide is in the field of cancer research. N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins. Additionally, N-(3-bromo-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide has been found to possess anti-inflammatory and anti-oxidant properties, making it a valuable compound for the treatment of various inflammatory diseases.

properties

Molecular Formula

C16H11BrFNO3S

Molecular Weight

396.2 g/mol

IUPAC Name

N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C16H11BrFNO3S/c17-14-9-15(12-3-1-2-4-13(12)16(14)20)19-23(21,22)11-7-5-10(18)6-8-11/h1-9,19-20H

InChI Key

CAMNZAZSAHUYIQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)Br)NS(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)Br)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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